Beclomethasone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Respiratory Applications

Asthma

Beclomethasone is a mainstay treatment for asthma, particularly mild to moderate persistent asthma. Research focuses on its efficacy in controlling symptoms, reducing asthma exacerbations, and improving lung function [National Institutes of Health (.gov) National Heart, Lung, and Blood Institute. Asthma Management Guidelines. ]

Chronic Obstructive Pulmonary Disease (COPD)

Studies investigate the potential benefits of beclomethasone for COPD, a lung disease characterized by airflow limitation. Research explores whether beclomethasone, often combined with other medications, can improve symptoms and lung function in COPD patients [Cochrane Database of Systematic Reviews. Beclomethasone for chronic obstructive pulmonary disease (COPD) and asthma. ]

Beyond Respiratory Conditions

Research is ongoing to explore the use of beclomethasone for conditions outside the respiratory tract. Some examples include:

Allergic Rhinitis

Beclomethasone's anti-inflammatory properties are being investigated for their potential to manage allergic rhinitis (hay fever) symptoms [National Institutes of Health (.gov) National Library of Medicine. Beclomethasone Dipropionate Nasal Spray. ]

Inflammatory Bowel Disease (IBD)

Studies explore the use of beclomethasone in specific types of IBD, such as ulcerative colitis, to reduce inflammation in the gut [National Institutes of Health (.gov) National Library of Medicine. Beclomethasone. ]

Beclomethasone, also known as beclomethasone dipropionate, is a synthetic corticosteroid primarily used for its anti-inflammatory properties. It is available in various formulations, including inhalers, nasal sprays, creams, and tablets. The inhaled form is predominantly used for the long-term management of asthma, while the cream is effective in treating skin conditions such as dermatitis and psoriasis. The oral formulation has been utilized for ulcerative colitis, and the nasal spray is indicated for allergic rhinitis and nasal polyps .

Beclomethasone acts by binding to glucocorticoid receptors in target tissues, leading to the modulation of gene expression involved in inflammatory responses. This mechanism includes the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators .

Beclomethasone dipropionate is a prodrug that undergoes rapid hydrolysis to form its active metabolite, beclomethasone-17-monopropionate (17-BMP), which is responsible for its therapeutic effects. This conversion occurs primarily in the lungs and is mediated by esterases found in various tissues .

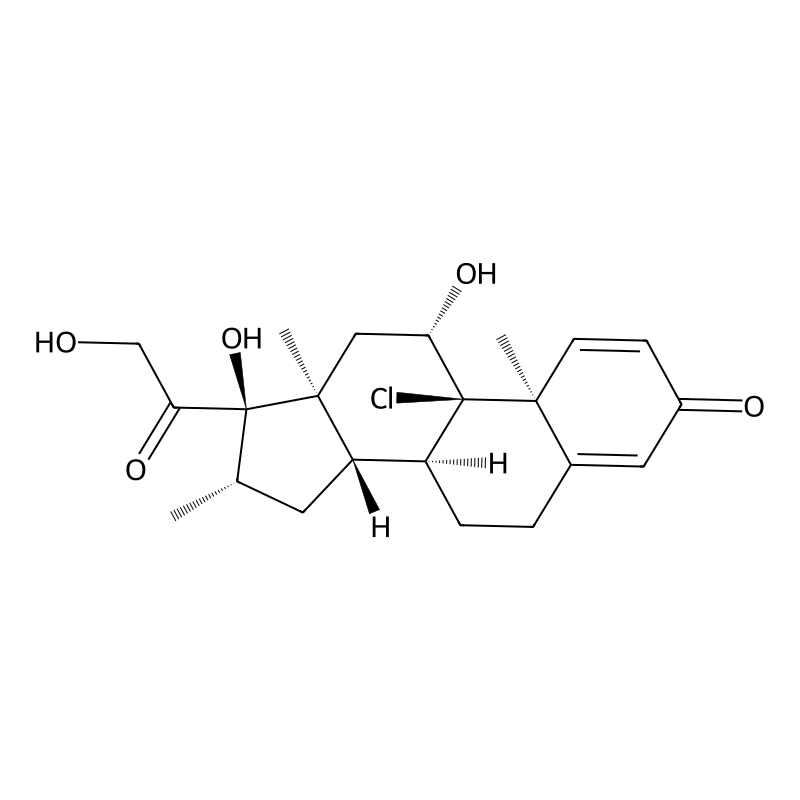

The chemical structure of beclomethasone dipropionate can be represented as follows:

- Molecular Formula: C28H37ClO7

- Molar Mass: 521.05 g/mol

This compound features a chlorinated steroid backbone, which contributes to its potency and selectivity as an anti-inflammatory agent .

Beclomethasone exhibits significant biological activity as an anti-inflammatory agent. It is classified as a glucocorticoid and functions by activating the glucocorticoid receptor, leading to a cascade of genomic effects that reduce inflammation in various tissues. The compound's potency is notably higher than that of dexamethasone, with estimates suggesting it is 500–600 times more potent due to its targeted action when inhaled .

The primary therapeutic effects include:

- Reduction of airway inflammation in asthma patients.

- Control of symptoms associated with allergic rhinitis.

- Management of inflammatory skin conditions.

Common side effects may include respiratory infections, throat irritation, and potential systemic effects with prolonged use .

The synthesis of beclomethasone dipropionate involves several chemical steps starting from steroid precursors. The general synthetic route includes:

- Chlorination: Introduction of a chlorine atom at the 9-position of the steroid structure.

- Esterification: Formation of propionate esters at the 17 and 21 positions to yield beclomethasone dipropionate.

- Purification: The final product is purified through crystallization or chromatography techniques .

This synthetic pathway allows for the production of beclomethasone dipropionate with high purity and yield.

Beclomethasone has diverse applications across various medical fields:

- Respiratory Medicine: Used primarily as an inhaled corticosteroid for asthma management.

- Dermatology: Applied topically for skin conditions such as eczema, psoriasis, and dermatitis.

- Gastroenterology: Administered orally for treating ulcerative colitis.

- Allergy Treatment: Utilized in nasal spray form to alleviate symptoms of allergic rhinitis and nasal polyps .

The versatility of beclomethasone makes it a valuable medication in both chronic and acute inflammatory conditions.

Beclomethasone may interact with other medications, particularly those affecting the cytochrome P450 enzyme system. Notably, drugs that induce or inhibit these enzymes can alter the metabolism of beclomethasone, potentially affecting its efficacy and safety profile. Furthermore, concurrent use with other corticosteroids may increase the risk of systemic side effects or adrenal suppression .

Clinical studies have indicated that co-administration with bronchodilators enhances therapeutic outcomes in asthma management without significant adverse interactions .

Several compounds exhibit similar pharmacological properties to beclomethasone. Here are key comparisons:

| Compound Name | Potency (relative to dexamethasone) | Primary Use | Unique Features |

|---|---|---|---|

| Budesonide | 200 times | Asthma and COPD | Rapid onset; less systemic absorption |

| Fluticasone | 1000 times | Asthma and allergic rhinitis | High potency; longer duration of action |

| Triamcinolone | 5–10 times | Inflammatory conditions | Available in multiple formulations |

Uniqueness of Beclomethasone: Beclomethasone's unique feature lies in its prodrug nature, which allows it to exert localized effects with minimal systemic exposure when administered via inhalation. This characteristic reduces the risk of systemic side effects compared to other corticosteroids that may have higher systemic absorption rates .

Molecular Composition and Formula

Beclomethasone is a synthetic glucocorticoid steroid hormone with the molecular formula C₂₂H₂₉ClO₅ and a molecular weight of 408.92 g/mol [1] [2]. The compound bears the Chemical Abstracts Service registry number 4419-39-0 and is systematically named as (11β,16β)-9-chloro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione [1] [2]. The molecular structure consists of a characteristic steroid backbone composed of four fused rings designated as A, B, C, and D, with specific functional group substitutions that confer its unique pharmacological properties [1] [2].

The percent composition by mass reveals carbon at 64.62%, hydrogen at 7.15%, chlorine at 8.67%, and oxygen at 19.56% [2]. This composition reflects the complex organic nature of the molecule, with the significant chlorine content being particularly noteworthy as it represents a key structural modification from the parent corticosteroid framework. The International Union of Pure and Applied Chemistry Standard InChI key is NBMKJKDGKREAPL-UHFFFAOYSA-N, providing a unique digital identifier for the compound [1].

Stereochemical Configuration and Isomerism

Chirality Centers and Absolute Configuration

Beclomethasone contains multiple chiral centers within its steroid framework, creating a complex three-dimensional molecular architecture with defined absolute stereochemistry [3]. The steroid nucleus inherently possesses several asymmetric carbon atoms, with the absolute configuration being critical for biological activity [4] [5]. The compound exhibits trans ring junctions throughout its four-ring system, which is characteristic of naturally occurring and therapeutically active steroids [4] [6].

The absolute stereochemistry follows the standard steroid configuration pattern, with specific orientations at key positions determining receptor binding affinity and biological activity [4] [7]. The bridgehead positions at carbons 8, 9, 10, 13, and 14 maintain the canonical steroid orientation (8β, 9α, 10β, 13β, 14α), while the side chain attachment at position 17 adopts the β-orientation [7]. This stereochemical arrangement is essential for glucocorticoid receptor recognition and subsequent biological response.

Conformational Analysis

Conformational analysis of beclomethasone reveals that the molecule adopts a relatively rigid three-dimensional structure due to the constraints imposed by the fused ring system [3]. Nuclear magnetic resonance studies, including residual dipolar coupling analysis, have been employed to determine the preferred conformational states of beclomethasone and its derivatives [3]. The four-ring steroid backbone maintains a characteristic boat and chair conformation pattern, with rings A and C typically adopting half-chair and chair conformations respectively, while ring D adopts an envelope conformation [8] [6].

The conformational flexibility is primarily limited to the functional group substituents and the side chains, particularly those at positions 11, 16, 17, and 21 [3]. The 1,4-diene system in ring A introduces some degree of planarity that affects the overall molecular geometry and contributes to the biological activity [8]. Variable temperature nuclear magnetic resonance studies have shown that the molecular dynamics and conformational preferences are temperature-dependent, with implications for formulation stability and biological activity [3].

Physical Properties

Melting Point and Thermal Behavior

Beclomethasone exhibits a melting point range of 208-210°C, indicating a crystalline solid with well-defined thermal characteristics [9] [10] [11]. The compound demonstrates complex thermal behavior upon heating, with differential scanning calorimetry studies revealing multiple thermal events around the melting point region [12]. These thermal transitions suggest the presence of polymorphic forms or the occurrence of decomposition processes concurrent with melting.

The thermal stability of beclomethasone is pH-dependent, with maximum stability observed at pH 4-5 for related compounds in the same class [13]. Thermal degradation studies indicate that beclomethasone undergoes first-order kinetics degradation, with apparent rate constants ranging from 0.239 to 1.87×10⁻³ h⁻¹ depending on the medium conditions [13]. The degradation process involves ester hydrolysis and oxidative processes, particularly affecting the hydroxyl groups and the steroid backbone integrity [13] [14].

Solubility Profile in Various Solvents

Beclomethasone exhibits extremely low solubility in aqueous media, with water solubility determined to be 0.28 ± 0.10 μg/mL (5.28 × 10⁻⁴ mM) at 25°C [15]. This poor aqueous solubility is characteristic of lipophilic steroid compounds and presents significant challenges for pharmaceutical formulation development. The experimental water solubility varies in literature from 0.12 to 2.38 μg/mL depending on measurement methodology, crystal form, and particle size [15].

In organic solvents, beclomethasone shows significantly enhanced solubility. Solubility studies in acetone, methanol, and ethanol have been conducted over temperature ranges of 24.5-62.5°C [16]. The compound demonstrates temperature-dependent solubility behavior in these organic systems, with solubility increasing with temperature according to thermodynamic models [16]. The lipophilic character is reflected in the LogP values ranging from 3.49 to 4.43, indicating strong partitioning into organic phases [9] [10] [11].

Spectroscopic Characteristics

Infrared spectroscopy of beclomethasone reveals characteristic absorption bands that confirm the presence of key functional groups [17]. The hydroxyl groups produce a broad absorption at 3281 cm⁻¹, while the C-H stretching vibrations of methyl and methylene groups appear at 2946 cm⁻¹ [17]. The alkene C-H stretching occurs at 3010 cm⁻¹, and the carbonyl groups show distinct absorptions at 1753 cm⁻¹ for unconjugated C=O and 1731 cm⁻¹ for conjugated systems [17]. The C=C stretching vibrations appear at 1615 and 1659 cm⁻¹, while ester-related vibrations are observed at 1187 cm⁻¹ (C-O stretch) and 1004-1050 cm⁻¹ (C-O-C stretch) [17].

Mass spectrometry analysis shows the molecular ion peak at m/z 407.1626, with major fragmentation patterns producing ions at m/z 341.177, 297.149, 137.060, and 323.166 [18] [11]. These fragmentation patterns are consistent with typical steroid fragmentation mechanisms involving loss of functional groups and ring system degradation. Nuclear magnetic resonance spectroscopy provides detailed structural information, with ¹³C chemical shifts spanning the typical range of 0-200 ppm for steroid carbons, and ¹H chemical shifts appearing in the 0.5-8.0 ppm range characteristic of steroid protons [18] [19].

Structure-Property Relationships

Impact of Chlorine Substitution at C9 Position

The chlorine substitution at the 9α position represents a critical structural modification that significantly enhances the pharmacological properties of beclomethasone [20] [21] [22]. This halogenation increases molecular stabilization through electronic effects and enhances lipophilicity, resulting in improved bronchial tissue absorption and extended duration of action [21]. The 9α-chloro derivative demonstrates increased stabilization compared to the parent compound, with the electronegative chlorine atom influencing the electronic distribution throughout the steroid framework [20] [21].

The presence of chlorine at this position also affects the metabolic stability of the compound, reducing the rate of enzymatic degradation and contributing to prolonged biological activity [21]. Comparative studies with 9α-fluoro derivatives indicate that while fluorination also enhances activity, chlorination provides a distinct profile of enhanced lipophilicity and tissue penetration characteristics [21]. The chlorine substitution contributes to the improved topical to systemic potency ratio, making beclomethasone particularly suitable for localized therapeutic applications [21].

Role of Hydroxyl Groups in Molecular Stability

The hydroxyl groups at positions 11β, 17α, and 21 play crucial roles in maintaining the structural integrity and biological activity of beclomethasone [23] [20]. The 11β-hydroxyl group is essential for glucocorticoid activity and serves as a key recognition element for receptor binding [23] [21]. This hydroxyl group participates in critical hydrogen bonding interactions with the glucocorticoid receptor, and its configuration directly influences receptor affinity and subsequent transcriptional activity [23].

The 17α-hydroxyl group contributes to optimal glucocorticoid potency and provides a site for potential ester formation to create prodrug derivatives [20] [21]. The 21-hydroxyl group is particularly important for metabolic considerations, as compounds lacking a free C-21 hydroxyl group demonstrate enhanced metabolic stability [23]. Studies have shown that the presence and configuration of these hydroxyl groups significantly impact the compound's susceptibility to enzymatic degradation and overall pharmacokinetic profile [23]. The hydroxyl groups also influence the conformational preferences of the molecule through intramolecular hydrogen bonding interactions.

Influence of Methyl Substitution at C16

The methyl substitution at the 16β position represents another key structural feature that dramatically influences the pharmacological profile of beclomethasone [20] [21] [22]. This substitution significantly enhances anti-inflammatory activity while simultaneously eliminating mineralocorticoid activity, thereby improving the therapeutic index of the compound [21] [22]. The 16β-methyl group creates steric interactions that influence receptor selectivity and binding affinity, contributing to the preferential glucocorticoid over mineralocorticoid effects [21].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H317 (66.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H360 (66.67%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (33.33%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (66.67%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Maintenance treatment in adult patients with moderate to severe chronic obstructive pulmonary disease (COPD) who are not adequately treated by a combination of an inhaled corticosteroid and a long-acting beta2-agonist (for effects on symptoms control and prevention of exacerbations see section 5.1).,

Pharmacology

MeSH Pharmacological Classification

ATC Code

A - Alimentary tract and metabolism

A07 - Antidiarrheals, intestinal antiinflammatory/antiinfective agents

A07E - Intestinal antiinflammatory agents

A07EA - Corticosteroids acting locally

A07EA07 - Beclometasone

D - Dermatologicals

D07 - Corticosteroids, dermatological preparations

D07A - Corticosteroids, plain

D07AC - Corticosteroids, potent (group iii)

D07AC15 - Beclometasone

R - Respiratory system

R01 - Nasal preparations

R01A - Decongestants and other nasal preparations for topical use

R01AD - Corticosteroids

R01AD01 - Beclometasone

R - Respiratory system

R03 - Drugs for obstructive airway diseases

R03B - Other drugs for obstructive airway diseases, inhalants

R03BA - Glucocorticoids

R03BA01 - Beclometasone

KEGG Target based Classification of Drugs

Estrogen like receptors

3-Ketosteroid receptor

NR3C1 (GR) [HSA:2908] [KO:K05771]

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

1-Hexene

Dates

2: Chassot JM, Ribas D, Silveira EF, Grünspan LD, Pires CC, Farago PV, Braganhol E, Tasso L, Cruz L. Beclomethasone Dipropionate-Loaded Polymeric Nanocapsules: Development, In Vitro Cytotoxicity, and In Vivo Evaluation of Acute Lung Injury. J Nanosci Nanotechnol. 2015 Jan;15(1):855-64. PubMed PMID: 26328450.

3: Storms WW, Segall N, Mansfield LE, Amar NJ, Kelley L, Ding Y, Tantry SK. Efficacy and safety of beclomethasone dipropionate nasal aerosol in pediatric patients with seasonal allergic rhinitis. Ann Allergy Asthma Immunol. 2013 Nov;111(5):408-414.e1. doi: 10.1016/j.anai.2013.07.033. Epub 2013 Aug 28. PubMed PMID: 24125150.

4: Boyd SD, Hadigan C, McManus M, Chairez C, Nieman LK, Pau AK, Alfaro RM, Kovacs JA, Calderon MM, Penzak SR. Influence of low-dose ritonavir with and without darunavir on the pharmacokinetics and pharmacodynamics of inhaled beclomethasone. J Acquir Immune Defic Syndr. 2013 Jul 1;63(3):355-61. doi: 10.1097/QAI.0b013e31829260d6. PubMed PMID: 23535292; PubMed Central PMCID: PMC3683093.

5: Leach CL, Kuehl PJ, Chand R, Ketai L, Norenberg JP, McDonald JD. Characterization of respiratory deposition of fluticasone-salmeterol hydrofluoroalkane-134a and hydrofluoroalkane-134a beclomethasone in asthmatic patients. Ann Allergy Asthma Immunol. 2012 Mar;108(3):195-200. doi: 10.1016/j.anai.2012.01.010. PubMed PMID: 22374204.

6: Jaafar-Maalej C, Andrieu V, Elaissari A, Fessi H. Beclomethasone-loaded lipidic nanocarriers for pulmonary drug delivery: preparation, characterization and in vitro drug release. J Nanosci Nanotechnol. 2011 Mar;11(3):1841-51. PubMed PMID: 21449319.

7: Meltzer EO, Jacobs RL, LaForce CF, Kelley CL, Dunbar SA, Tantry SK. Safety and efficacy of once-daily treatment with beclomethasone dipropionate nasal aerosol in subjects with perennial allergic rhinitis. Allergy Asthma Proc. 2012 May-Jun;33(3):249-57. PubMed PMID: 22737708.

8: Morrow Brown H, Bergmann KC, Ring J. Harry Morrow Brown (1917-2013). Derby, UK. Chem Immunol Allergy. 2014;100:365-7. doi: 10.1159/000360106. Epub 2014 May 22. PubMed PMID: 24925424.

9: Chawes BL, Piccinno A, Kreiner-Møller E, Vissing NH, Poorisrisak P, Mortensen L, Nilson E, Bisgaard A, Dossing A, Deleuran M, Skytt NL, Samandari N, Sergio F, Ciurlia G, Poli G, Acerbi D, Bisgaard H. Pharmacokinetic comparison of inhaled fixed combination vs. the free combination of beclomethasone and formoterol pMDIs in asthmatic children. Br J Clin Pharmacol. 2013 Apr;75(4):1081-8. doi: 10.1111/j.1365-2125.2012.04459.x. PubMed PMID: 22978252; PubMed Central PMCID: PMC3612726.

10: van Bavel JH, Ratner PH, Amar NJ, Hampel FC Jr, Melchior A, Dunbar SA, Dorinsky PM, Tantry SK. Efficacy and safety of once-daily treatment with beclomethasone dipropionate nasal aerosol in subjects with seasonal allergic rhinitis. Allergy Asthma Proc. 2012 Sep-Oct;33(5):386-96. doi: 10.2500/aap.2012.33.3593. PubMed PMID: 23026180.

11: Chien JW, Sakai M, Gooley TA, Schoch HG, McDonald GB. Influence of oral beclomethasone dipropionate on early non-infectious pulmonary outcomes after allogeneic hematopoietic cell transplantation: results from two randomized trials. Bone Marrow Transplant. 2010 Feb;45(2):317-24. doi: 10.1038/bmt.2009.129. Epub 2009 Jun 29. PubMed PMID: 19561649; PubMed Central PMCID: PMC2820152.

12: Fascì Spurio F, Aratari A, Margagnoni G, Doddato MT, Chiesara F, Papi C. Oral beclomethasone dipropionate: a critical review of its use in the management of ulcerative colitis and Crohn's disease. Curr Clin Pharmacol. 2012 May;7(2):131-6. Review. PubMed PMID: 22432845.

13: Kuna P, Govoni M, Lucci G, Scuri M, Acerbi D, Stelmach I. Pharmacokinetics and pharmacodynamics of an extrafine fixed pMDI combination of beclometasone dipropionate/formoterol fumarate in adolescent asthma. Br J Clin Pharmacol. 2015 Sep;80(3):569-80. doi: 10.1111/bcp.12640. Epub 2015 Jun 1. PubMed PMID: 25808292; PubMed Central PMCID: PMC4574841.

14: Gerzeli S, Rognoni C, Quaglini S, Cavallo MC, Cremonesi G, Papi A. Cost-effectiveness and cost-utility of beclomethasone/formoterol versus fluticasone propionate/salmeterol in patients with moderate to severe asthma. Clin Drug Investig. 2012 Apr 1;32(4):253-65. doi: 10.2165/11598940-000000000-00000. PubMed PMID: 22352412.

15: Camargos PA, Lasmar LM. Effects of beclomethasone and factors related to asthma on the growth of prepubertal children. Respir Med. 2010 Jul;104(7):951-6. doi: 10.1016/j.rmed.2010.02.002. Epub 2010 Feb 26. PubMed PMID: 20189373.

16: Holmberg K, Pipkorn U. Influence of topical beclomethasone dipropionate suspension on human nasal mucociliary activity. Eur J Clin Pharmacol. 1986;30(5):625-7. PubMed PMID: 3758151.

17: Mansfield LE. Beclomethasone HFA for the treatment of allergic rhinitis. Expert Opin Pharmacother. 2015;16(18):2849-57. doi: 10.1517/14656566.2015.1115014. Epub 2015 Dec 11. Review. PubMed PMID: 26653155.

18: Blair H, Butler AG. Intranasal beclomethasone dipropionate in seasonal rhinitis in general practice. Practitioner. 1976 Mar;216(1293):347-51. PubMed PMID: 4785.

19: Price D, Thomas M, Haughney J, Lewis RA, Burden A, von Ziegenweidt J, Chisholm A, Hillyer EV, Corrigan CJ. Real-life comparison of beclometasone dipropionate as an extrafine- or larger-particle formulation for asthma. Respir Med. 2013 Jul;107(7):987-1000. doi: 10.1016/j.rmed.2013.03.009. Epub 2013 May 3. PubMed PMID: 23643486.

20: Boner AL, Piacentini GL, Bonizzato C, Dattoli V, Sette L. Effect of inhaled beclomethasone dipropionate on bronchial hyperreactivity in asthmatic children during maximal allergen exposure. Pediatr Pulmonol. 1991;10(1):2-5. PubMed PMID: 2003042.